molecular formula C13H23ClO B1609962 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride CAS No. 211515-46-7

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride

Cat. No.: B1609962
CAS No.: 211515-46-7
M. Wt: 230.77 g/mol
InChI Key: LAMMLENPKIOKSX-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride is an organic compound with the molecular formula C14H25ClO. It is a derivative of cyclohexane, featuring a carbonyl chloride functional group attached to a cyclohexane ring, which is further substituted with a 2-ethylbutyl group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride typically involves the reaction of cyclohexanecarbonyl chloride with 2-ethylbutyl magnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

  • Preparation of 2-ethylbutyl magnesium bromide:

    • 2-Ethylbutyl bromide is reacted with magnesium in dry ether to form the Grignard reagent.
    • Reaction conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon), and reflux.
  • Reaction with cyclohexanecarbonyl chloride:

    • The prepared Grignard reagent is slowly added to a solution of cyclohexanecarbonyl chloride in anhydrous ether.
    • Reaction conditions: Low temperature (0-5°C) to control the exothermic reaction, followed by gradual warming to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions (room temperature, solvent such as dichloromethane).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, followed by aqueous workup.

    Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Reduction: Formation of 1-(2-Ethylbutyl)cyclohexanol.

    Hydrolysis: Formation of 1-(2-Ethylbutyl)cyclohexanecarboxylic acid.

Scientific Research Applications

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules for studying structure-function relationships.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

1-(2-Ethylbutyl)cyclohexanecarbonyl chloride can be compared with other cyclohexanecarbonyl chloride derivatives:

    1-(2-Methylpropyl)cyclohexanecarbonyl chloride: Similar structure but with a 2-methylpropyl group instead of a 2-ethylbutyl group. This compound may exhibit different reactivity and physical properties.

    1-(2-Phenylethyl)cyclohexanecarbonyl chloride: Contains a 2-phenylethyl group, leading to different steric and electronic effects.

    1-(2-Ethylhexyl)cyclohexanecarbonyl chloride: Features a longer alkyl chain, which can influence solubility and reactivity.

The uniqueness of this compound lies in its specific alkyl substitution, which affects its reactivity and applications in various fields.

Properties

IUPAC Name

1-(2-ethylbutyl)cyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClO/c1-3-11(4-2)10-13(12(14)15)8-6-5-7-9-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMMLENPKIOKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC1(CCCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257508
Record name 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
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Molecular Weight

230.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211515-46-7
Record name 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211515-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Source EPA DSSTox
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Record name 1-(2-ethylbutyl)cyclohexanecarbonyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 103.0 mmol 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, 38.9 mmol cyclo-hexanecarboxylic acid and 100 μL triethylamine (0.72 mmol=0.005 eq. relative to the sum of both acids) was warmed to 50° C. 12.4 mL (170.3 mmol=1.2 Eq. relative to the sum of both acids) of thionyl chloride was added during 22 minutes at a temperature of 41-51° C. (reaction is endothermic, vigorous gas evolution) and the reaction mixture was kept at 54-55° C. After 10 minutes the reaction was almost complete (0.13% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and 0.13% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After 1.5 hr the reaction was complete (0.04% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and no 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After removing volatile components in vacuo (60° C. bath, 3.5-4.3 mbar followed by 120° C. bath, 10-11 mbar) 26.19 g of residue was obtained (assay 92.9% 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride, yield 100%).
Quantity
103 mmol
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reactant
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38.9 mmol
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reactant
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100 μL
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1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
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reactant
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1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 103.0 mmol 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, 38.9 mmol cyclo-hexanecarboxylic acid and 396 μL triethylamine (2.84 mmol=0.02 eq. relative to the sum of both acids) was warmed to 50° C. 12.4 mL (170.3 mmol=1.2 Eq. relative to the sum of both acids) of thionyl chloride was added during 18 minutes at a temperature of 40-54° C. (reaction is endothermic, vigorous gas evolution) and the reaction mixture was kept at 54-55° C. After 1 hr reaction was complete (0.03% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and no 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After removing volatile components in vacuo (60° C. bath, 3.5-4.3 mbar followed by 120° C. bath, 10-11 mbar) 25.44 g of residue was obtained (assay 92.9% 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride, yield 99.4%).
Quantity
103 mmol
Type
reactant
Reaction Step One
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38.9 mmol
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reactant
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396 μL
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solvent
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reactant
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1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
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Synthesis routes and methods III

Procedure details

A mixture of 103.0 mmol 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid, 38.9 mmol cyclo-hexanecarboxylic acid and 173 μL tributylamine (0.71 mmol=0.005 eq. relative to the sum of both acids) was warmed to 50° C. 12.4 mL (170.3 mmol=1.2 Eq. relative to the sum of both acids) of thionyl chloride was added during 16 minutes at a temperature of 44-51° C. (reaction is endothermic, vigorous gas evolution) and the reaction mixture was kept at 53-55° C. After 15 minutes the reaction was complete (0.08% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and no 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After removing volatile components in vacuo (60° C. bath, 2.7-1.9 mbar followed by 120° C. bath, 8.8-13 mbar) 24.86 g of the residue was obtained (assay 95.8% 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride, yield 100%).
Quantity
103 mmol
Type
reactant
Reaction Step One
Quantity
38.9 mmol
Type
reactant
Reaction Step One
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173 μL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
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Synthesis routes and methods IV

Procedure details

A mixture of 103.0 mmol 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and 38.9 mmol cyclohexanecarboxylic acid was warmed to 50° C. 12.4 mL (170.3 mmol=1.2 Eq. relative to the sum of both acids) of thionyl chloride was added during 16 minutes at a temperature of 44-50° C. (reaction is endothermic) and the reaction mixture was kept at 52-53° C. After 1 hr the reaction was incomplete (5.2% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and 13.8% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride), after 6 hrs still incomplete (1.9% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and 2.8% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After addition of another 4.0 mL (55 mmol) thionylchloride and 3 hr at 52-53° C. the reaction was almost complete (0.18% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid and 0.47% 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride). After removing volatile components in vacuo (60° C. bath, 3.3-3.7 mbar followed by 120° C. bath, 9.3-9.6 mbar) 20.21 g of residue was obtained (assay 96.6% 1-(2-ethyl-butyl)-cyclohexanecarbonyl chloride, yield 82.1%).
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
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0 (± 1) mol
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103 mmol
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38.9 mmol
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Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Four
Name
1-(2-ethyl-butyl)-cyclohexanecarboxylic acid anhydride
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0 (± 1) mol
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4 mL
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Synthesis routes and methods V

Procedure details

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CCC(CC)CC1(C(=O)OC(=O)C2(CC(CC)CC)CCCCC2)CCCCC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Reactant of Route 2
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Reactant of Route 3
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Reactant of Route 4
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Reactant of Route 5
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride
Reactant of Route 6
1-(2-Ethylbutyl)cyclohexanecarbonyl chloride

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